molecular formula C9H14N2O2 B3022002 2-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid CAS No. 957491-07-5

2-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid

Cat. No.: B3022002
CAS No.: 957491-07-5
M. Wt: 182.22 g/mol
InChI Key: CONQUOLOKOQXAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid typically involves the condensation of 3,5-dimethyl-pyrazole with butyric acid derivatives. One common method is the reaction of 3,5-dimethyl-pyrazole with butyric anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of catalysts such as Lewis acids can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid involves its interaction with specific molecular targets. In medicinal applications, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding. The pyrazole ring plays a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid
  • 2-(3,5-Dimethyl-pyrazol-1-yl)-acetic acid
  • 2-(3,5-Dimethyl-pyrazol-1-yl)-malonic acid diethyl ester

Uniqueness

2-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid is unique due to its butyric acid moiety, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and better solubility in organic solvents, making it more suitable for certain industrial applications .

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-8(9(12)13)11-7(3)5-6(2)10-11/h5,8H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONQUOLOKOQXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=CC(=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60411754
Record name 2-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60411754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7007-11-6
Record name 2-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60411754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid
Reactant of Route 2
2-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid
Reactant of Route 3
Reactant of Route 3
2-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid
Reactant of Route 4
2-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid
Reactant of Route 5
Reactant of Route 5
2-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid
Reactant of Route 6
2-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.